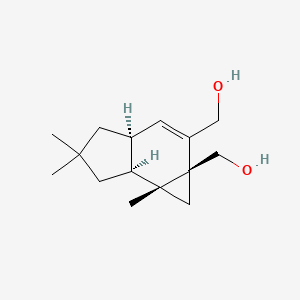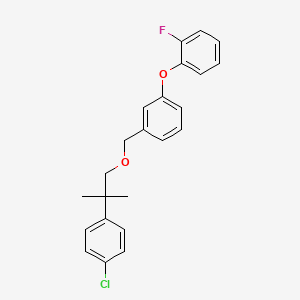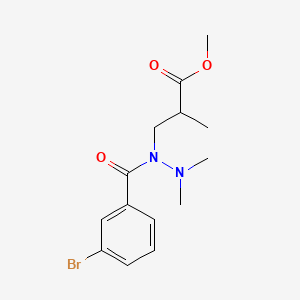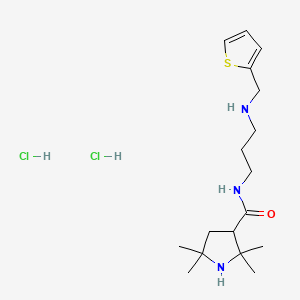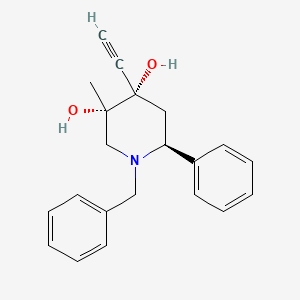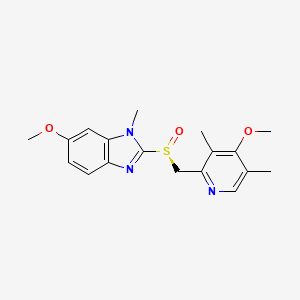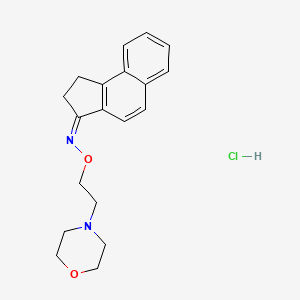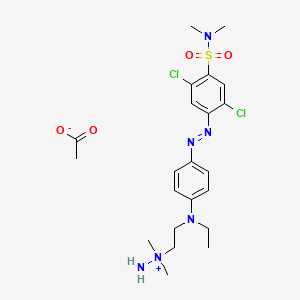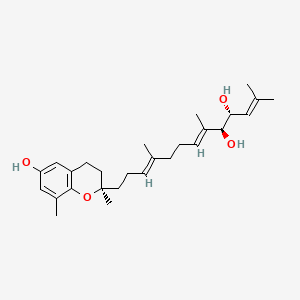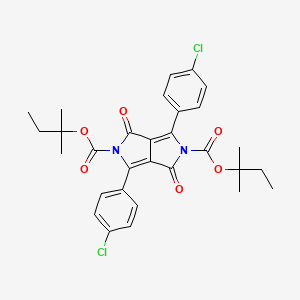
Disodium oleoyl glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium oleoyl glutamate is a compound with the molecular formula C23H39NNa2O5. It is an anionic surfactant derived from the amino acid glutamic acid and oleic acid. This compound is commonly used in personal care products due to its excellent emulsifying and cleansing properties .
Preparation Methods
Disodium oleoyl glutamate can be synthesized through the acylation of glutamic acid with oleic acid. The reaction typically involves the use of acid chlorides or anhydrides in the presence of a base to form the amide bond. Industrial production methods often utilize the Schotten-Baumann reaction, which involves the reaction of glutamic acid with oleoyl chloride in an aqueous alkaline medium .
Chemical Reactions Analysis
Disodium oleoyl glutamate undergoes various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can also be reduced to form saturated derivatives.
Scientific Research Applications
Disodium oleoyl glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: It is employed in cell culture media to improve cell growth and viability.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Mechanism of Action
Disodium oleoyl glutamate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and emulsification. The molecular targets include the lipid bilayers of cell membranes, where it can enhance the permeability and facilitate the delivery of active ingredients .
Comparison with Similar Compounds
Disodium oleoyl glutamate is often compared with other amino acid-based surfactants such as:
- Sodium lauroyl glutamate
- Disodium cocoyl glutamate
- Sodium cocoyl glutamate These compounds share similar surfactant properties but differ in their fatty acid chains, which can affect their solubility, foaming properties, and mildness. This compound is unique due to its longer oleoyl chain, which provides superior emulsifying properties and skin compatibility .
Properties
CAS No. |
37869-31-1 |
|---|---|
Molecular Formula |
C23H39NNa2O5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
disodium;(2S)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioate |
InChI |
InChI=1S/C23H41NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;;/h9-10,20H,2-8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);;/q;2*+1/p-2/b10-9-;;/t20-;;/m0../s1 |
InChI Key |
QENOTGBBQYPADP-JQAQOPMLSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


